2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl, methylphenyl, and trimethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with N’-(2,3,4-trimethoxybenzylidene)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with new functional groups.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Limited applications, but could be used in the development of specialized materials or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring and methoxy groups may play a role in binding to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C28H29N5O5S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O5S/c1-18-6-8-19(9-7-18)27-31-32-28(33(27)21-11-13-22(35-2)14-12-21)39-17-24(34)30-29-16-20-10-15-23(36-3)26(38-5)25(20)37-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+ |
InChI Key |
VQEKOEOVCDJTGI-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C(=C(C=C4)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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